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Compound of Interest

Compound Name: VU0364770 hydrochloride

Cat. No.: B10768700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VU0364770 hydrochloride is a potent and selective positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 4 (mGluR4). As a member of the Group III mGluRs, mGluR4

is a G-protein coupled receptor primarily expressed in the central nervous system, where it

plays a crucial role in modulating synaptic transmission. The discovery of VU0364770 has

provided a valuable chemical tool for probing the function of mGluR4 and has opened new

avenues for the therapeutic intervention in neurological disorders, particularly Parkinson's

disease. This technical guide provides an in-depth overview of the discovery, synthesis, and

pharmacological characterization of VU0364770 hydrochloride.

Discovery and Pharmacological Profile
VU0364770, chemically known as N-(3-chlorophenyl)picolinamide, was identified through a

focused medicinal chemistry effort to develop potent and systemically active mGluR4 PAMs. Its

hydrochloride salt form enhances its solubility and suitability for in vivo studies.

In Vitro Pharmacology
The pharmacological activity of VU0364770 has been characterized through a series of in vitro

assays, demonstrating its potency and selectivity for the mGluR4.
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Parameter Species Value Assay Type

EC50 (PAM activity) Rat mGluR4 290 nM Calcium Mobilization

EC50 (PAM activity) Human mGluR4 1.1 µM Calcium Mobilization

Fold Shift (at 10 µM) Rat mGluR4 16.5-fold leftward shift

Glutamate

Concentration-

Response

Antagonist Activity

(IC50)
mGluR5 17.9 µM -

PAM Activity (EC50) mGluR6 6.8 µM -

Ki Human MAO-A 8.5 µM -

Ki Human MAO-B 0.72 µM -

In Vivo Pharmacology & Pharmacokinetics
VU0364770 exhibits favorable pharmacokinetic properties that allow for systemic

administration and central nervous system penetration.

Parameter Value Species

Brain-to-Plasma Ratio > 1 Rat

Systemic Clearance 165 mL/min/kg Rat

Volume of Distribution 2.92 L/kg Rat

Plasma Protein Binding (free

fraction)
1.8% Rat

Plasma Protein Binding (free

fraction)
2.7% Human

Synthesis of VU0364770 Hydrochloride
The synthesis of VU0364770 is achieved through a straightforward amide coupling reaction.

The hydrochloride salt is subsequently formed for in vivo applications.[1]
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Synthesis of N-(3-Chlorophenyl)picolinamide
(VU0364770)
The synthesis involves the reaction of picolinoyl chloride with 3-chloroaniline.

Experimental Protocol:

Preparation of Picolinoyl Chloride: Picolinic acid is reacted with a chlorinating agent, such as

thionyl chloride (SOCl₂) or oxalyl chloride, to form picolinoyl chloride. This intermediate is

typically used in the next step without further purification.

Amide Coupling: To a solution of 3-chloroaniline in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) under an inert atmosphere, picolinoyl chloride is added

dropwise at a controlled temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is

added to scavenge the hydrochloric acid byproduct.

Workup and Purification: The reaction mixture is washed with aqueous solutions to remove

unreacted starting materials and byproducts. The organic layer is dried over an anhydrous

salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified, typically by flash column chromatography on silica gel, to

yield pure N-(3-chlorophenyl)picolinamide.

Formation of VU0364770 Hydrochloride
Experimental Protocol:

The purified N-(3-chlorophenyl)picolinamide is dissolved in a suitable solvent, such as diethyl

ether or ethyl acetate.

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane)

is added dropwise to the solution of the free base.

The resulting precipitate, VU0364770 hydrochloride, is collected by filtration, washed with a

cold solvent, and dried under vacuum.

Key Experimental Protocols
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In Vitro Potency and Selectivity Assays
Calcium Mobilization Assay (FLIPR):

This assay is used to determine the positive allosteric modulatory activity of VU0364770 on

mGluR4.

Cell Culture: HEK293 cells stably expressing rat or human mGluR4 are cultured in

appropriate media.

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to

adhere overnight.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at

37°C.

Compound Addition: A dilution series of VU0364770 is prepared. The FLIPR (Fluorometric

Imaging Plate Reader) instrument adds the compound solutions to the cell plates.

Glutamate Addition: After a short incubation with VU0364770, a fixed, sub-maximal (EC₂₀)

concentration of the endogenous agonist, glutamate, is added by the FLIPR.

Data Acquisition and Analysis: The FLIPR instrument measures the change in fluorescence

intensity over time, which corresponds to the intracellular calcium concentration. The

potentiation of the glutamate response by VU0364770 is quantified, and the EC₅₀ value is

determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Model
Haloperidol-Induced Catalepsy in Rats:

This model is used to assess the potential antipsychotic-like and anti-Parkinsonian effects of

compounds.

Animals: Male Sprague-Dawley rats are used for this study.

Acclimation: Animals are acclimated to the testing environment before the experiment.
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Drug Administration: Haloperidol (a dopamine D2 receptor antagonist) is administered to

induce catalepsy. VU0364770 hydrochloride, dissolved in a suitable vehicle, is

administered at various doses prior to the haloperidol injection.

Catalepsy Assessment (Bar Test): At specific time points after haloperidol administration,

catalepsy is measured. The rat's front paws are placed on a horizontal bar raised a few

centimeters from the surface. The latency for the rat to remove both paws from the bar is

recorded. A longer latency indicates a greater degree of catalepsy.

Data Analysis: The effect of VU0364770 on reversing haloperidol-induced catalepsy is

determined by comparing the latencies of the treated groups to the vehicle control group.

Signaling Pathways and Workflows
mGluR4 Signaling Pathway
Metabotropic glutamate receptor 4, a Group III mGluR, is coupled to the Gαi/o G-protein. Its

activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels. However, alternative signaling pathways have also been

described.
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Caption: Canonical mGluR4 signaling pathway.
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VU0364770 Synthesis Workflow
The synthesis of VU0364770 hydrochloride follows a two-step process: amide bond formation

followed by salt formation.
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Caption: Synthesis workflow for VU0364770 hydrochloride.

In Vivo Catalepsy Experiment Workflow
The experimental workflow for the haloperidol-induced catalepsy model involves several key

steps from animal preparation to data analysis.
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Caption: Workflow for the haloperidol-induced catalepsy experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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